

Technical Guide: Physicochemical Properties of EMD 495235

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Introduction

EMD 495235, with the chemical name 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-{[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide, is a potent and orally active direct inhibitor of coagulation Factor Xa. This document provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used for their determination, and its mechanism of action within the coagulation cascade.

Physicochemical Data

The key physicochemical properties of **EMD 495235** are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
Molecular Formula	C23H25CIN4O5S	[Calculated]
Molecular Weight	521.0 g/mol	[Calculated]
IC₅o (Factor Xa)	5.5 nM	[1]
K _i (Factor Xa)	6.8 nM	[2][3]
Aqueous Solubility	Water soluble	[1]



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of EMD 495235

The synthesis of **EMD 495235** is a multi-step process involving the formation of key intermediates followed by a final coupling reaction and purification.



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Caption: General synthetic workflow for **EMD 495235**.

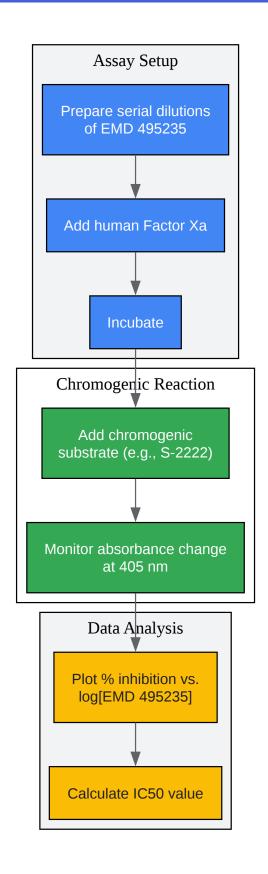
Methodology:

- Intermediate Synthesis: The synthesis typically begins with the preparation of the 4-(4-aminophenyl)morpholin-3-one moiety, which serves as a key precursor.[4][5]
- Coupling Reaction: This precursor is then coupled with a suitably activated 5chlorothiophene-2-carboxylic acid derivative.
- Purification: The final crude product is purified using standard chromatographic techniques, such as column chromatography, to yield the pure EMD 495235.

Determination of Factor Xa Inhibitory Activity (IC50)

The in vitro inhibitory activity of **EMD 495235** against Factor Xa is determined using a chromogenic assay.





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Caption: Experimental workflow for IC50 determination.



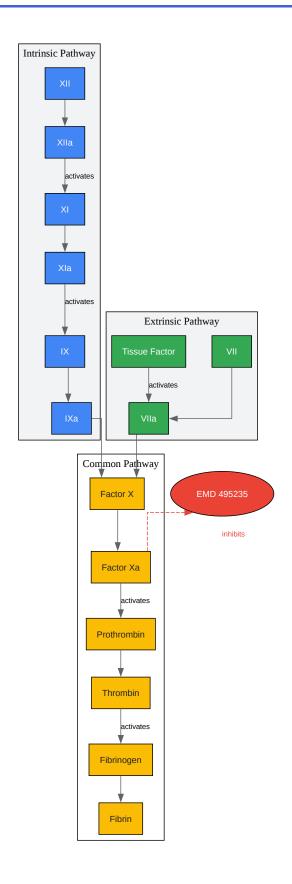
Methodology:

- Reagents: Purified human Factor Xa, a chromogenic substrate specific for Factor Xa, and a suitable buffer system are used.
- Procedure: EMD 495235 at various concentrations is pre-incubated with Factor Xa. The
 reaction is initiated by the addition of the chromogenic substrate. The rate of substrate
 cleavage, which is proportional to the residual Factor Xa activity, is monitored by measuring
 the change in absorbance over time.
- Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the doseresponse data to a suitable pharmacological model.

Mechanism of Action: The Coagulation Cascade

EMD 495235 exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin, the key enzyme that ultimately leads to fibrin clot formation.





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Caption: Inhibition of the coagulation cascade by EMD 495235.



By inhibiting Factor Xa, **EMD 495235** effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and subsequent prevention of thrombus formation. This targeted mechanism of action offers a potentially favorable safety and efficacy profile compared to broader-spectrum anticoagulants.

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